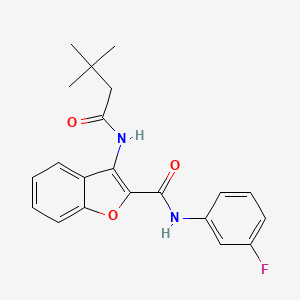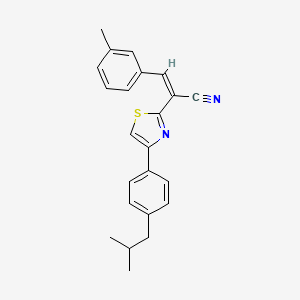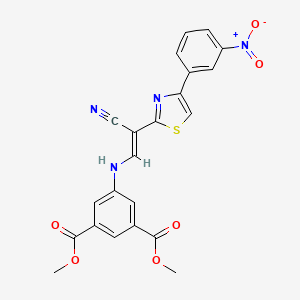![molecular formula C11H9F3O2 B2529626 (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane CAS No. 1415476-01-5](/img/structure/B2529626.png)
(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane, commonly known as PTAD, is a versatile and useful reagent in organic chemistry. PTAD is a bicyclic compound that contains two oxygen atoms and a trifluoromethyl group attached to a six-membered ring. It is commonly used in the synthesis of a variety of organic compounds due to its unique reactivity and selectivity.
Wissenschaftliche Forschungsanwendungen
Bicyclic Compound Synthesis and Applications
Synthesis and Biological Activity : Research on bicyclic compounds like 3-azabicyclo[3.1.0]hex-1-ylamines demonstrates the utility of such structures in synthesizing derivatives with potential biological activities. These compounds are synthesized through intramolecular reductive cyclopropanation, showing the versatility of bicyclic structures in medicinal chemistry (Gensini et al., 2002).
Photocycloaddition Applications : The [2+2] photocycloaddition mediated by flavin is used to cyclize dienes containing nitrogen or sulfur, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This highlights the use of bicyclic structures in creating compounds with potential biological activities and showcases the role of visible light in such syntheses (Jirásek et al., 2017).
Prostaglandin Endoperoxide Model : The synthesis of a model compound resembling prostaglandin endoperoxide demonstrates the application of bicyclic compounds in understanding biological mechanisms and drug synthesis. Such model compounds help in mimicking bioconversions relevant to therapeutic targets (Takahashi & Kishi, 1988).
Wirkmechanismus
Target of Action
The primary target of (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is the influenza A viral neuraminidase . Neuraminidase is an enzyme expressed on the surface of the influenza virus that catalyzes the release of progeny virions from infected cells by cleaving the sialic acid receptor on host cells .
Mode of Action
this compound interacts with its target by mimicking sialic acid in a distorted boat conformation that is on the catalytic pathway of neuraminidases . This compound has been shown to inhibit neuraminidase activity, demonstrating low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes .
Biochemical Pathways
The compound affects the biochemical pathway of the influenza virus by inhibiting the neuraminidase enzyme. This inhibition prevents the release of progeny virions from infected cells, thereby disrupting the viral infection process .
Pharmacokinetics
The ADME properties of (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[31The in silico admet analysis of similar compounds suggests promising antiproliferative activity .
Result of Action
The molecular and cellular effects of the compound’s action include significant cell-cycle perturbation with higher accumulation of cells in the G0/G1 phase . It also induces changes in the actin cytoskeleton, with actin filaments disappearing and granular actin being distributed diffusely in the cytoplasm .
Eigenschaften
IUPAC Name |
(1S,4R,5R)-1-phenyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-8-10(16-8,6-15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZDBTUSWEYLY-OPRDCNLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(O2)C(O1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H](O2)[C@@H](O1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)
![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)




![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)


![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)